5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Overview
Description
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid: is a fluorinated aromatic compound that combines a pyridine ring with a carboxylic acid group and a fluorinated methylphenyl substituent. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzene and pyridine-2-carboxylic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluoro-2-methylbenzene with pyridine-2-carboxylic acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Esters and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex fluorinated molecules used in pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is primarily influenced by its fluorinated aromatic structure. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to increased binding affinity and specificity for certain molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 4-Fluoro-2-methylphenol
- 2-Bromo-5-fluoropyridine
Comparison:
- Unique Properties: 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is unique due to the presence of both a fluorinated aromatic ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
- Enhanced Stability: Compared to non-fluorinated analogs, this compound exhibits enhanced stability and metabolic resistance, making it more suitable for pharmaceutical and agrochemical applications .
Biological Activity
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring and a carboxylic acid group, enhances its biological activity, making it a subject of interest in drug development and biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H11FNO2
- Molecular Weight : 235.23 g/mol
- Structure : The compound features a pyridine ring substituted with a 4-fluoro-2-methylphenyl group and a carboxylic acid functional group.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclooxygenases (COX) and other key metabolic enzymes. Its fluorinated structure enhances binding affinity due to increased hydrophobic interactions and electrostatic complementarity with enzyme active sites.
- Anti-inflammatory Activity : Research indicates that derivatives of pyridine compounds exhibit significant anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds similar to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of several pyridine derivatives, including this compound. The results indicated that this compound significantly reduced the production of prostaglandin E2 (PGE2) in vitro, suggesting its potential utility in treating inflammatory conditions. The IC50 for COX-2 inhibition was reported at approximately 0.04 μmol, indicating potent anti-inflammatory activity .
Case Study: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentrations (MIC) were found to be within the range of 10–20 µM .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the aromatic ring is critical for enhancing the biological activity of this compound. Fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This property is particularly beneficial in drug design, as it can lead to longer-lasting therapeutic effects .
Properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-10(14)3-4-11(8)9-2-5-12(13(16)17)15-7-9/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGBPWIAUMLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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